methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate

Catalog No.
S6792649
CAS No.
1421490-65-4
M.F
C13H17NO5S2
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfon...

CAS Number

1421490-65-4

Product Name

methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate

IUPAC Name

methyl 3-(3-oxa-9-azabicyclo[3.3.1]nonan-9-ylsulfonyl)thiophene-2-carboxylate

Molecular Formula

C13H17NO5S2

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C13H17NO5S2/c1-18-13(15)12-11(5-6-20-12)21(16,17)14-9-3-2-4-10(14)8-19-7-9/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

GSPSCWHKDUPQFJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCCC2COC3

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCCC2COC3

Methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure, which includes a sulfur-containing thiophene moiety and a sulfonyl group attached to a bicyclic azabicyclo[3.3.1]nonane framework. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and azabicyclo structures contributes to its intriguing chemical properties and biological activities.

Typical of both thiophene and sulfonyl compounds:

  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic aromatic substitution, which can modify its electronic properties.
  • Hydrolysis: The ester functional group may be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid.

These reactions indicate the compound's versatility for further functionalization in synthetic chemistry.

Methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate exhibits notable biological activities, particularly in pharmacological contexts:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.
  • Neuroactive Effects: Given its structural similarities to known neuroactive compounds, it may influence neurotransmitter systems, although specific studies are required to elucidate these effects.

The biological activity of this compound is an area of active research, with potential implications for drug development.

The synthesis of methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate typically involves multi-step synthetic pathways:

  • Formation of the Bicyclic Framework: Initial steps often focus on constructing the azabicyclo[3.3.1]nonane structure through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene Ring: The thiophene moiety can be introduced via electrophilic substitution or coupling reactions.
  • Sulfonylation: The sulfonyl group is added using sulfonyl chlorides or other sulfonating agents under controlled conditions.
  • Esterification: Finally, the carboxylic acid group is esterified with methanol to yield the final product.

These synthetic routes highlight the complexity and multi-faceted nature of developing this compound.

Methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities suggest potential use as a therapeutic agent in treating infections or neurological disorders.
  • Material Science: The unique structural features may allow for incorporation into advanced materials or polymers with tailored properties.

Research into these applications is ongoing, with promising preliminary results.

Interaction studies are crucial for understanding how methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate interacts with biological systems:

  • Receptor Binding Studies: Investigating its affinity for neurotransmitter receptors can reveal insights into its potential neuroactive effects.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes related to disease pathways could elucidate its therapeutic potential.

Such studies are essential for assessing the safety and efficacy of this compound in clinical settings.

Several compounds share structural features with methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Attributes
9-Methyl-9-azabicyclo[3.3.1]nonan-7-oneBicyclic structureNeuroactive properties
9-Methyl-3-oxa-bicyclo[3.2.1]octanSimilar bicyclic frameworkPotential as a drug scaffold
Thiophene derivativesPresence of thiophene ringDiverse electronic properties

These comparisons highlight the uniqueness of methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate due to its specific combination of bicyclic structure, thiophene moiety, and sulfonyl group, setting it apart from other similar compounds in terms of potential applications and biological activity.

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Exact Mass

331.05481499 g/mol

Monoisotopic Mass

331.05481499 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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